N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14(2)17(21)18-8-9-19-10-12-20(13-11-19)15-6-4-5-7-16(15)22-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRYNEOOIYUZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Methoxyphenyl)piperazine
The piperazine precursor is synthesized via a palladium-catalyzed coupling reaction between N-BOC piperazine hydrochloride and 2-bromoanisole. Key steps include:
- Reagents : N-BOC piperazine (1.0 eq), 2-bromoanisole (1.2 eq), Pd(OAc)₂ (0.05 eq), NaOtert-butoxide (1.5 eq), o-xylene solvent.
- Conditions : Nitrogen atmosphere, 120°C, 3 hours.
- Yield : 96% after extraction and purification.
This method avoids racemization and ensures high regioselectivity for the 2-methoxyphenyl substituent.
Alkylation to Introduce the Ethyl Side Chain
The ethylamine side chain is introduced via nucleophilic substitution:
- Reagents : 4-(2-Methoxyphenyl)piperazine (1.0 eq), 1-bromo-2-chloroethane (2.0 eq), K₂CO₃ (3.0 eq), tetrabutylammonium bromide (0.06 eq), acetone solvent.
- Conditions : Reflux at 55°C for 21 hours.
- Workup : Hexane washes to remove excess alkylating agent, followed by ethyl acetate extraction.
Key Data :
Amidation with Isobutyric Acid
The final step involves coupling the ethylamine intermediate with isobutyryl chloride:
- Reagents : Ethylamine intermediate (1.0 eq), isobutyryl chloride (1.2 eq), Et₃N (2.0 eq), DCM solvent.
- Conditions : 0°C to room temperature, 12 hours.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Optimization Notes :
- Use of Schotten-Baumann conditions (aqueous NaOH) improves yield by minimizing hydrolysis.
- Alternative coupling agents (e.g., HATU) increase efficiency but raise costs.
Comparative Analysis of Methodologies
Yield and Scalability
| Step | Yield (%) | Scalability | Key Limitation |
|---|---|---|---|
| Piperazine synthesis | 96 | Industrial | Pd catalyst cost |
| Alkylation | 80 | Pilot-scale | Byproduct formation (31% Br) |
| Amidation | 72 | Lab-scale | Sensitivity to moisture |
The alkylation step remains the bottleneck due to competing haloalkane elimination.
Purity and Characterization
Industrial and Regulatory Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the isobutyramide moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds can be used as electrophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its interaction with adrenergic and serotonergic receptors.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, it can modulate various physiological processes, including neurotransmission and vascular tone. The exact pathways and molecular targets are still under investigation, but its structure suggests a potential for significant biological activity.
Comparison with Similar Compounds
Structural Differences :
- Terminal Group: Compound 9 replaces the isobutyramide with a bicyclic isoindolinone ring. This introduces rigidity and planar aromaticity, which may enhance π-π stacking interactions with receptor pockets.
- Linker : Both compounds share an ethyl spacer between the piperazine and terminal group.
Pharmacological Findings :
- Compound 9 exhibits high in vitro binding affinity for 5-HT1A receptors (Ki < 10 nM), attributed to the isoindolinone’s ability to mimic endogenous ligand conformations .
- The isobutyramide in the target compound may reduce 5-HT1A affinity due to its flexible, non-aromatic nature, though experimental data are lacking.
Broader Structural Class Comparisons
Piperazine derivatives with varying terminal groups demonstrate distinct receptor selectivity:
Key Observations :
- Terminal Group Impact: Aromatic or semi-rigid terminal groups (e.g., isoindolinone) enhance 5-HT1A affinity, while flexible or polar groups (e.g., ethoxyethyl, isobutyramide) may reduce it .
- Metabolic Stability : The isobutyramide group could improve metabolic stability compared to ester-containing analogs (e.g., ethoxyethyl derivatives), though this requires validation.
Biological Activity
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications and diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the arylpiperazine class, characterized by a piperazine ring attached to an aryl group. Its structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Chemical Formula
- Molecular Formula : C18H26N2O2
- Molar Mass : 302.41 g/mol
- CAS Number : 174020-35-0
The compound's biological activity is primarily attributed to its ability to interact with neurotransmitter receptors, particularly serotonin (5-HT) and adrenergic receptors. These interactions can modulate neurotransmission and influence various physiological processes.
Key Mechanisms:
- Serotonin Receptor Modulation :
-
Adrenergic Receptor Interaction :
- May affect vascular tone and cardiovascular responses through adrenergic receptor modulation.
-
Cell Cycle Regulation :
- Induces G2/M phase arrest in cancer cells, leading to apoptosis, indicating potential anti-cancer properties.
Biological Activity and Pharmacological Effects
The compound has demonstrated a range of biological activities in various studies:
1. Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties, potentially beneficial in the treatment of neurodegenerative disorders.
2. Antidepressant-Like Activity
In animal models, the compound has shown antidepressant-like effects, suggesting its utility in treating depression and anxiety disorders through serotonergic modulation .
3. Antitumor Activity
Studies have reported that the compound can inhibit cancer cell proliferation by inducing apoptosis, making it a candidate for further investigation in oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. What are the key synthetic pathways and characterization methods for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide?
The synthesis typically involves:
- Step 1: Formation of the piperazine core via nucleophilic substitution of 2-methoxyphenylpiperazine intermediates.
- Step 2: Alkylation of the piperazine nitrogen with ethylenediamine derivatives.
- Step 3: Amidation with isobutyric acid chloride under anhydrous conditions (e.g., DCM, 0–5°C).
Characterization: - NMR Spectroscopy: Confirms regiochemistry of the piperazine ring and substituent orientation .
- Mass Spectrometry (MS): Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- HPLC: Quantifies purity (>95%) using reference standards (e.g., EP/BP impurity guidelines) .
Q. How does the structural configuration of the piperazine moiety influence receptor binding?
The 2-methoxyphenyl group enhances affinity for serotonin (5-HT) and dopamine receptors due to:
- Electron-donating methoxy group: Stabilizes π-π interactions with receptor aromatic residues.
- Spatial arrangement: The piperazine ring adopts a chair conformation, optimizing hydrophobic contacts with transmembrane domains .
Methodological validation: Radioligand binding assays (e.g., [³H]spiperone for dopamine D2/D3 receptors) under standardized buffer conditions (pH 7.4, 25°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor affinity data for piperazine derivatives?
Discrepancies in affinity values (e.g., µM vs. nM ranges) arise from:
- Assay variability: Differences in membrane preparation (e.g., transfected cells vs. native tissue).
- Ligand depletion: Corrected using the Cheng-Prusoff equation for non-specific binding .
Recommended approach: - Cross-validate results with orthogonal assays (e.g., functional cAMP inhibition for GPCRs).
- Standardize cell lines (e.g., HEK293T expressing human D3 receptors) and buffer ionic strength .
Q. How can enantioselective synthesis be optimized for chiral analogs of this compound?
The 2-methoxyphenylpiperazine core often exhibits stereochemical sensitivity. Methods:
- Chiral chromatography: Use of amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients to resolve enantiomers .
- Asymmetric catalysis: Employ palladium-catalyzed Buchwald-Hartwig amination with chiral ligands (e.g., BINAP) to control stereochemistry .
Validation: Chiral HPLC coupled with circular dichroism (CD) spectroscopy to confirm enantiopurity (>99% ee) .
Q. What computational tools predict the pharmacokinetic profile of this compound?
- ADMET Prediction: Use Schrödinger’s QikProp or SwissADME to estimate logP (2.8–3.2), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., dopamine D3 receptor PDB: 3PBL) to assess binding stability over 100-ns trajectories .
Experimental correlation: Compare with in vitro hepatic microsomal stability assays (e.g., t½ >60 min) .
Data Contradiction Analysis
Q. How to address conflicting data on metabolic stability in hepatic assays?
Variability in metabolic half-life (t½) may stem from:
- Species differences: Rat vs. human microsomes exhibit divergent CYP450 isoform activity.
- Substrate concentration: Use clinically relevant concentrations (1–10 µM) to avoid non-linear kinetics.
Resolution: - LC-MS/MS metabolite profiling: Identify major Phase I metabolites (e.g., O-demethylation at the 2-methoxy group) .
- CYP isoform mapping: Incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Impurities
| Intermediate/Impurity | Role | Detection Method | Reference Standard |
|---|---|---|---|
| 4-(2-Methoxyphenyl)piperazine | Core precursor | HPLC (λ=254 nm) | MM0145.05 |
| N-Ethylisobutyramide | Alkylation byproduct | GC-MS | EP Impurity F |
Q. Table 2. Receptor Binding Affinity Comparison
| Receptor Type | Reported Ki (nM) | Assay Conditions | Source |
|---|---|---|---|
| Dopamine D3 | 0.8 ± 0.2 | [³H]spiperone, HEK293T membranes | |
| Serotonin 5-HT1A | 12.4 ± 3.1 | [³H]8-OH-DPAT, rat cortex |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
